(3E,5Z)-3,5-Undecadien-2-one
Description
(3E,5Z)-3,5-Undecadien-2-one is an α,β-unsaturated ketone with an 11-carbon chain and conjugated double bonds at positions 3 (E) and 5 (Z). Its molecular formula is C₁₁H₁₈O, and it is notable for its role in flavor and fragrance chemistry due to its "fatty, fried" odor profile, as identified via gas chromatography-olfactometry (GC-O) . The compound is synthesized via the Wittig reaction, employing ylides derived from phosphonium salts, as demonstrated in the synthesis of urushiol derivatives . Its stereochemical configuration significantly influences its sensory properties, with both (E,Z) and (E,E) isomers contributing similar odor characteristics in oxidized lipid systems .
Properties
CAS No. |
113388-24-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3E,5Z)-undeca-3,5-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-10H,3-6H2,1-2H3/b8-7-,10-9+ |
InChI Key |
RCFOEQFXUGQOMT-UQGDGPGGSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)C |
Canonical SMILES |
CCCCCC=CC=CC(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
(3E,5Z)-3,5-Undecadien-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where the double bonds may be targeted by halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: LiAlH4, NaBH4, and hydrogen (H2) in the presence of a catalyst.
Substitution: Halogens (Br2, Cl2), hydrohalic acids (HCl, HBr).
Major Products Formed:
Oxidation: Undecanedioic acid, undecanoic acid esters.
Reduction: Undec-3-en-2-ol.
Substitution: Dibromides, dichlorides, and other halogenated derivatives.
Scientific Research Applications
(3E,5Z)-3,5-Undecadien-2-one: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: It is utilized in the fragrance and flavor industry due to its unique odor profile.
Mechanism of Action
The mechanism by which (3E,5Z)-3,5-Undecadien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Chain Length and Functional Groups
Key Observations :
Isomerism and Stereochemical Effects
- (E,Z) vs. (E,E) Isomers: Both isomers of 3,5-Undecadien-2-one exhibit similar "fatty, fried" odors despite differing stereochemistry, a rare phenomenon attributed to overlapping receptor interactions in olfaction .
- Synthetic Control : High isomer ratios (e.g., 30:1 E/Z in 2-Methyl-2,4-undecadienal) are achieved via optimized deprotection and distillation protocols .
Research Findings and Contradictions
- Odor Consistency : Unlike most stereoisomers, (E,Z) and (E,E)-3,5-Undecadien-2-one share similar odor profiles, challenging assumptions about structure-odor relationships .
- Bioactivity Limitations : Despite structural complexity, brominated derivatives show only weak anti-inflammatory effects, highlighting the need for further SAR studies .
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